N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide

Positional isomerism Medicinal chemistry Structure-activity relationship

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide (CAS 2034325-06-7) is a synthetic heterocyclic hybrid compound comprising a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl (benzotriazinone) pharmacophore linked via an ethylene spacer to an indole-3-carboxamide moiety. The benzotriazinone core is an established privileged scaffold in medicinal chemistry, appearing in inhibitors of cholinesterases and in patent families targeting indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 2034325-06-7
Cat. No. B2625925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide
CAS2034325-06-7
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C18H15N5O2/c24-17(14-11-20-15-7-3-1-5-12(14)15)19-9-10-23-18(25)13-6-2-4-8-16(13)21-22-23/h1-8,11,20H,9-10H2,(H,19,24)
InChIKeyCZVWWAYDSUJOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide (CAS 2034325-06-7): Structural Class and Procurement Baseline


N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide (CAS 2034325-06-7) is a synthetic heterocyclic hybrid compound comprising a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl (benzotriazinone) pharmacophore linked via an ethylene spacer to an indole-3-carboxamide moiety . The benzotriazinone core is an established privileged scaffold in medicinal chemistry, appearing in inhibitors of cholinesterases [1] and in patent families targeting indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) [2]. This compound is one of at least three regioisomeric variants distinguished by the position of the carboxamide attachment on the indole ring (2-, 3-, or 4-position), a structural feature that can critically influence target binding geometry and selectivity .

Why Generic Substitution Fails for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide (CAS 2034325-06-7)


Positional isomerism on the indole carboxamide—whether the carbonyl is attached at the indole 2-, 3-, or 4-position—produces distinct spatial vectors for the benzotriazinone pharmacophore, altering hydrogen-bonding geometry, dihedral angle preferences, and recognition by target binding pockets . In the broader benzotriazinone class, even minor substituent changes on the triazinone or indole rings have been shown to shift cholinesterase inhibition potency by over 49-fold between analogs [1]. Procurement of an incorrect regioisomer (e.g., CAS 2034273-96-4, the indole-2-carboxamide, or CAS 2034459-82-8, the indole-4-carboxamide) therefore risks introducing an unrecognized variable into structure-activity relationship (SAR) studies, invalidating reproducibility in target-engagement assays where binding pose depends on the precise orientation of the carboxamide linker [2]. Without isomer-specific characterization data, no assumption of functional equivalence between these three regioisomers is scientifically justified.

Quantitative Differentiation Evidence for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide (CAS 2034325-06-7) vs. Closest Analogs


Positional Isomer Identity: Indole-3-Carboxamide vs. Indole-2- and Indole-4-Carboxamide Regioisomers

CAS 2034325-06-7 bears the carboxamide linkage at the indole 3-position, distinguishing it from the closest purchasable analogs: CAS 2034273-96-4 (indole-2-carboxamide) and CAS 2034459-82-8 (indole-4-carboxamide). These three regioisomers share the identical molecular formula (C₁₈H₁₅N₅O₂, MW 333.35) and benzotriazinone-ethyl linker, but differ in the attachment point of the carboxamide to the indole ring . This positional shift alters the vector of the benzotriazinone group relative to potential hydrogen-bonding partners in a target binding site; in related benzotriazinone series, changes in substitution geometry have been shown to modulate cholinesterase inhibitory potency by up to 49-fold between closely related analogs [1]. No published head-to-head biological comparison of the three indole-carboxamide regioisomers is currently available, making isomer-specific procurement essential for controlled SAR studies.

Positional isomerism Medicinal chemistry Structure-activity relationship

Benzotriazinone Scaffold: Validated Pharmacophoric Privilege vs. Non-Triazinone Indole Carboxamides

The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety is a recognized privileged scaffold in medicinal chemistry that confers distinct hydrogen-bond acceptor and π-stacking capacity compared to simple indole carboxamides lacking the benzotriazinone group. In a 2020 study by Hosseini et al., a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids (compounds 8a–p) were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. The most potent compound, 8e, achieved an IC50 of 3.2 ± 0.3 μM against BuChE, representing approximately 49-fold higher inhibitory activity than the reference drug donepezil. All title compounds showed moderate AChE inhibition and excellent BuChE inhibition relative to donepezil [1]. While this study does not include CAS 2034325-06-7 directly, it establishes the class-level precedent that the benzotriazinone pharmacophore contributes meaningfully to target engagement and that potency is highly sensitive to the nature of the appended group—supporting the rationale for selecting benzotriazinone-indole hybrids over non-triazinone indole carboxamides for certain target classes.

Benzotriazinone Cholinesterase inhibition Privileged scaffold

TDO/IDO Patent Landscape Positioning of Benzotriazinone-Indole Hybrids

The benzotriazinone-indole hybrid chemotype, to which CAS 2034325-06-7 belongs, falls within the structural scope of patent families claiming TDO and/or IDO1 inhibitors. US Patent 11,130,738 B2 (IOmet Pharma Ltd.) describes pharmaceutical compounds comprising indole-containing scaffolds attached to heterocyclic groups including triazinone variants for inhibiting tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) [1]. Separately, US Patent 10,508,085 B2 (Plexxikon Inc.) claims compounds and methods for IDO and TDO modulation [2]. While CAS 2034325-06-7 itself has no publicly disclosed binding data, its structural features—an indole ring as the tryptophan-mimetic recognition element and a benzotriazinone as a hydrogen-bonding pharmacophore—align with the design principles found in these patent families. In contrast, simple indole-3-carboxamides lacking the benzotriazinone group (e.g., melatonin-related analogs or unsubstituted indole-3-carboxamides) generally lack the extended hydrogen-bond network required for dual TDO/IDO engagement [1].

TDO IDO1 Immuno-oncology Tryptophan metabolism

Molecular Properties: Calculated Physicochemical Differentiation from Common Indole Carboxamide Screening Compounds

CAS 2034325-06-7 has a molecular formula C₁₈H₁₅N₅O₂ and molecular weight 333.35 g/mol . The benzotriazinone group increases hydrogen-bond acceptor count (5 HBA vs. typically 2–3 for simple indole-3-carboxamides), raising topological polar surface area (tPSA) and aqueous solubility relative to more lipophilic indole analogs lacking the triazinone heterocycle. As a class-level comparison, simple indole-3-carboxamides (e.g., indole-3-carboxamide, MW 160.17; N-benzyl-indole-3-carboxamide, MW ~250) have lower tPSA and fewer H-bond acceptors, which can lead to higher passive membrane permeability but reduced aqueous solubility [1]. The benzotriazinone-indole hybrid therefore occupies a distinct physicochemical space that may be preferable for target classes requiring extended polar interactions (e.g., enzyme active sites with multiple hydrogen-bonding residues) versus targets favoring hydrophobic binding. No experimentally measured logP, solubility, or permeability data for CAS 2034325-06-7 have been identified in the open literature.

Drug-likeness Physicochemical properties In silico ADME

Procurement-Driven Application Scenarios for N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide (CAS 2034325-06-7)


Regioisomer-Controlled SAR Libraries for Indole Carboxamide Target Engagement Studies

When building a SAR library to probe how carboxamide attachment position on the indole ring affects binding to a target of interest (e.g., a kinase, GPCR, or metabolic enzyme), CAS 2034325-06-7 serves as the indole-3-carboxamide reference point. Its procurement alongside the indole-2-carboxamide (CAS 2034273-96-4) and indole-4-carboxamide (CAS 2034459-82-8) regioisomers enables a controlled comparison where the only variable is the substitution position, while the benzotriazinone pharmacophore and ethyl linker remain constant [1]. This design eliminates confounding variables present when comparing compounds that differ in both core scaffold and substitution pattern simultaneously.

Benzotriazinone Pharmacophore Screening in Cholinesterase or Related Hydrolase Target Campaigns

The benzotriazinone core has demonstrated class-level potency in cholinesterase inhibition, with analogs achieving up to 49-fold improvement over donepezil against BuChE [1]. CAS 2034325-06-7 can be deployed as a probe to test whether appending an indole-3-carboxamide group to the benzotriazinone scaffold retains, enhances, or redirects this inhibitory activity. This scenario is particularly relevant for academic or industrial groups investigating multi-target anti-Alzheimer's agents or other neurodegenerative disease targets where cholinesterase modulation is a validated mechanism.

TDO/IDO Inhibitor Hit-Finding in Immuno-Oncology or Tryptophan Metabolism Programs

Given that CAS 2034325-06-7 maps structurally onto the chemical space claimed in TDO/IDO inhibitor patents (e.g., US 11,130,738 B2) [1], this compound may serve as a screening hit or scaffold-hopping starting point for programs targeting tryptophan catabolism. Its procurement is justified when a research program wishes to explore whether benzotriazinone-indole hybrids with the 3-carboxamide regiospecificity offer any selectivity advantage over other regioisomers or over simpler indole carboxamides lacking the triazinone group.

Physicochemical Property Benchmarking for Heterocyclic Hybrid Compound Libraries

CAS 2034325-06-7 occupies a distinctive physicochemical space (MW ~333, 5 H-bond acceptors) that bridges typical fragment-like and lead-like compound properties [1]. Procurement of this compound enables its use as a reference standard for calibrating HPLC retention times, assessing DMSO solubility limits for benzotriazinone-containing compounds, or serving as a control in permeability assays where the impact of the triazinone group on membrane transit is under investigation. This application is agnostic to a specific biological target and instead supports analytical method development across multiple projects.

Quote Request

Request a Quote for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.